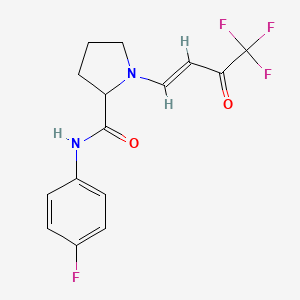

6-甲基-4-(苯硫基)-3-喹啉甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

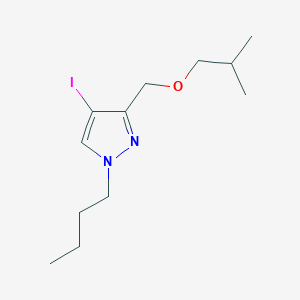

Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate is a compound that belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The compound is structurally related to various other quinoline derivatives that have been synthesized and studied for their potential applications in different fields, including liquid crystal displays and pharmaceuticals .

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and the introduction of functional groups that can modify the physical and chemical properties of the compound. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are structurally related to the compound of interest, was achieved through the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester . Similarly, the synthesis of ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate involved a multi-step process starting from 3,4-difluoroaniline, highlighting the complexity and versatility of quinoline synthesis .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their reactivity and potential applications. X-ray crystallography has been used to elucidate the structures of these compounds, revealing details such as bond lengths, conformation, and crystal packing. For example, the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate showed a six-membered ring adopting a boat conformation with specific C=C double bond lengths . These structural insights are essential for understanding the chemical behavior of quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their functionalization and application. For instance, the radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide led to the formation of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, demonstrating the reactivity of the quinoline nucleus towards halogenation . Additionally, the oxidation of sulfide sulfur and subsequent treatment with sodium hydride in the synthesis of [1,2,3]triazolo[1,5-a]quinoline derivatives further exemplifies the diverse chemical transformations that quinoline compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the substituents attached to the quinoline nucleus. For example, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's acidity, basicity, and solubility. The supramolecular aggregation observed in ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate through various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions is indicative of the compound's ability to form stable crystal structures, which is important for its potential applications . These properties are critical for the design and development of quinoline-based materials and drugs.

科学研究应用

抗球虫活性

已经研究了 6-甲基-4-(苯硫基)-3-喹啉甲酸乙酯及其衍生物的潜在抗球虫活性。万玉亮(2012 年)合成了三种 6-芳氧基甲氧基-7-甲基-4-羟基-3-喹啉甲酸乙酯,并评估了它们的抗球虫活性,发现 6-苄氧基-7-甲基-4-羟基-3-喹啉甲酸乙酯对鸡日粮中的艾美耳球虫有显着的活性 (万玉亮,2012 年)。同样,张等人(2010 年)设计并合成了一系列 6-烷氧基-7-苯基-4-羟基-3-喹啉甲酸乙酯,对艾美耳球虫表现出有希望的抗球虫活性 (张媛媛等人,2010 年)。

有机化学中的合成和应用

Pokhodylo 和 Obushak(2019 年)利用涉及 6-甲基-4-(苯硫基)-3-喹啉甲酸乙酯的反应合成了 1-[4-溴-2-(甲氧羰基)苯基)]-5-(乙硫基甲基)-1H-1,2,3-三唑-4-甲酸乙酯,展示了有机合成中的新应用 (N. Pokhodylo & M. Obushak, 2019)。

杂环合成

Allin 等人(2005 年)探索了与 6-甲基-4-(苯硫基)-3-喹啉甲酸乙酯密切相关的 2-(2-溴苯基)乙基基团在对偶氮唑的自由基环化反应中合成三环和四环杂环的用途 (S. M. Allin 等人,2005 年)。

光伏特性

H. Zeyada、M. El-Nahass 和 M. M. El-Shabaan(2016 年)研究了 4H-吡喃并[3,2-c]喹啉衍生物的光伏特性,表明在有机-无机光电二极管制造中具有潜在应用 (H. Zeyada 等人,2016 年)。

作用机制

安全和危害

属性

IUPAC Name |

ethyl 6-methyl-4-phenylsulfanylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-3-22-19(21)16-12-20-17-10-9-13(2)11-15(17)18(16)23-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAUJNRNSHWWKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1SC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide](/img/structure/B3010600.png)

![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)

![4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B3010609.png)

![methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B3010612.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)

![N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B3010619.png)